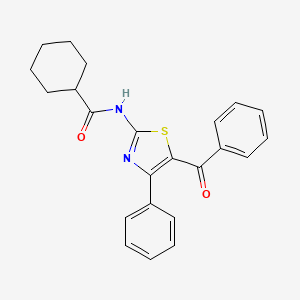

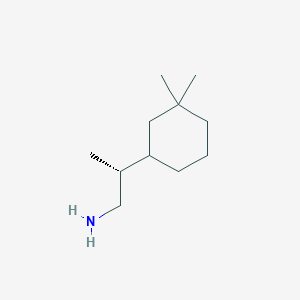

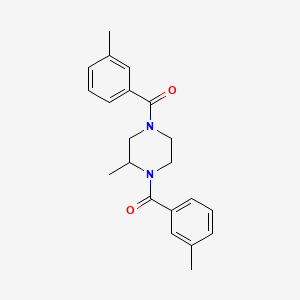

![molecular formula C15H19NO3 B2521922 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide CAS No. 899958-45-3](/img/structure/B2521922.png)

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the condensation of benzoic acid chloride derivatives with various amines. For instance, the synthesis of pyridyl substituted benzamides with aggregation-enhanced emission properties is described, where naphthalimide is connected to benzoic acid chloride via a methylene group and then condensed with amino pyridines . Similarly, the synthesis of N-(benzo[d]thiazol-2-yl) derivatives involves a sequence of reactions starting from 2-aminobenzothiazole . These methods suggest that the synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide could potentially involve a similar strategy of condensation between a spiro-containing compound and a benzamide derivative.

Molecular Structure Analysis

The molecular structures of related compounds have been established using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule . Additionally, computational methods such as ab initio and DFT calculations have been employed to study the conformational characteristics and rotational barriers of these compounds . These techniques could be applied to this compound to gain insights into its molecular structure.

Chemical Reactions Analysis

The related compounds exhibit interesting chemical behaviors, such as multi-stimuli-responsive properties and mechanochromism . These properties indicate that the compounds can change their physical properties in response to different stimuli, such as solvent polarity or mechanical force. This suggests that this compound may also exhibit similar responsive behaviors, which could be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include luminescence in both solution and solid states, and the ability to form nano-aggregates with enhanced emission in certain solvent mixtures . Additionally, the antibacterial activity of some benzamide derivatives has been demonstrated, indicating potential applications in the development of new antibacterial agents . These findings provide a basis for predicting that this compound may also possess unique physical, chemical, and biological properties that could be of interest for further research and application.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structure-Activity Relationship

Synthesis and Anticonvulsant Activity : Compounds structurally similar to N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide have been synthesized and evaluated for their anticonvulsant activity. These studies involve structural modifications to enhance anticonvulsant properties, demonstrating the potential of spiro compounds in developing new antiepileptic drugs (Farrar et al., 1993).

Antiviral Properties : New derivatives of spiro compounds have been designed and evaluated for their antiviral activities, showing effectiveness against influenza A/H3N2 virus and human coronavirus 229E. This highlights the versatility of spiro scaffolds in generating novel antiviral molecules (Çağla Begüm Apaydın et al., 2020).

Chemical Modifications and Biological Activity

HIV Entry Inhibition : Studies on compounds with spiro structures have identified potent noncompetitive allosteric antagonists of the CCR5 receptor, showing significant antiviral effects for HIV-1. This demonstrates the potential application of spiro compounds in HIV treatment strategies (Watson et al., 2005).

Derivatives of Carbo(hetero)cyclospirobutanoic Lactones : The synthesis of new derivatives from spiro compounds has been explored, contributing to the development of compounds with potential pharmaceutical applications (Kuroyan et al., 1995).

Molecular Docking and Antimicrobial Evaluation

- Antimicrobial Activity : N-Benzimidazol-1-yl-methyl-benzamide derivatives have been synthesized and evaluated for antimicrobial activity, demonstrating the potential of spiro compounds in addressing microbial resistance. This underscores the importance of spiro compounds in developing new antimicrobials (Sethi et al., 2016).

Eigenschaften

IUPAC Name |

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-14(12-6-2-1-3-7-12)16-10-13-11-18-15(19-13)8-4-5-9-15/h1-3,6-7,13H,4-5,8-11H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRSSNSUTVUCDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)OCC(O2)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

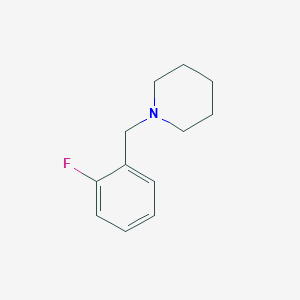

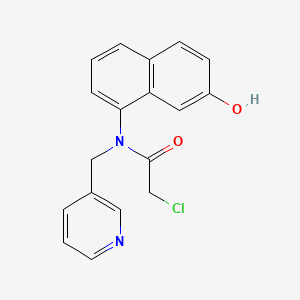

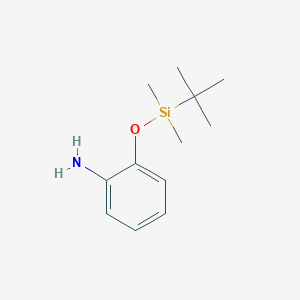

![9-(3-hydroxyphenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2521849.png)

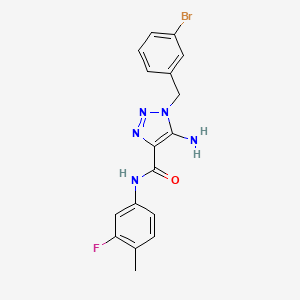

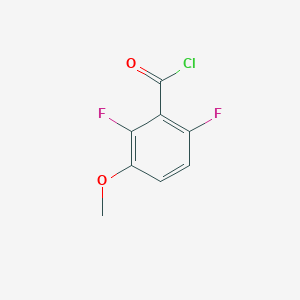

![N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

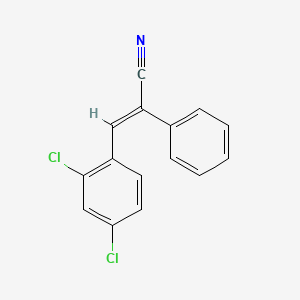

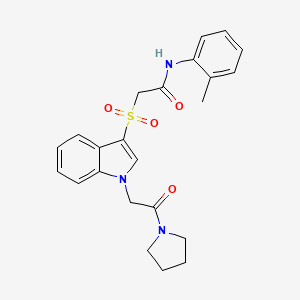

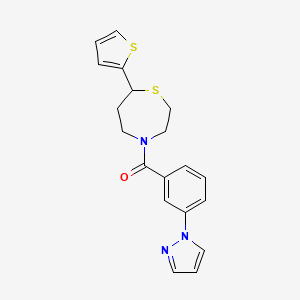

![3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2521853.png)